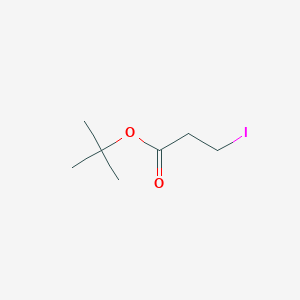

Tert-butyl 3-iodopropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 3-iodopropanoate is a chemical compound with the CAS Number: 124935-83-7 . It has a molecular weight of 256.08 . It is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H13IO2/c1-7(2,3)10-6(9)4-5-8/h4-5H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 256.08 and is stored at a temperature of 4°C .科学的研究の応用

Asymmetric Synthesis

Tert-butyl 3-iodopropanoate plays a role in the catalytic asymmetric synthesis, particularly in the synthesis of enantioenriched tert-butyl 3,3-diarylpropanoates. These compounds are valuable building blocks, prepared through asymmetric rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters, achieving high yields and enantioselectivities (Paquin et al., 2005).

Intermediate in Amine Synthesis

N-tert-Butanesulfinyl imines, derived from tert-butyl compounds like this compound, serve as intermediates in the asymmetric synthesis of amines. These imines facilitate the addition of various nucleophiles and are used in synthesizing a range of enantioenriched amines, including amino acids and alcohols (Ellman et al., 2002).

Solar Cell Improvement

The addition of tert-butyl derivatives to redox electrolytes in dye-sensitized TiO2 solar cells significantly enhances their performance. This improvement is attributed to the shift in the TiO2 band edge and increased electron lifetime, a mechanism influenced by compounds like this compound (Boschloo et al., 2006).

Medicinal Chemistry

In medicinal chemistry, the tert-butyl group, akin to this compound, is a common motif. Its incorporation into bioactive compounds often results in property modulation, like increased lipophilicity or decreased metabolic stability, prompting the exploration of alternative substituents (Westphal et al., 2015).

Synthesis of Organic Compounds

This compound is used in one-pot syntheses, like the chemoselective synthesis of 2H-chromene or coumarin derivatives from Baylis-Hillman adducts. This process involves conjugate addition, hydrolysis, and elimination steps (Faridoon et al., 2015).

Oxidation Reactions

Compounds like this compound are involved in oxidation reactions, such as the iodine–pyridine–tert-butylhydroperoxide system for oxidizing benzylic methylenes and primary amines under solvent-free conditions. This method is green, efficient, and metal-free (Zhang et al., 2009).

Green Process Manufacturing

Tert-butyl derivatives, including this compound, are important in green technology for process manufacturing. They play a role in predicting kinetics and energy consumption in safety tests, optimizing reactor design, and improving feeding safety (Lin & Tseng, 2012).

Safety and Hazards

将来の方向性

While specific future directions for Tert-butyl 3-iodopropanoate are not mentioned in the search results, similar compounds have been studied for their potential applications. For instance, non-fullerene acceptors, which use 1H-indene-1,3(2H)-dione (a key compound for the synthesis of the end-capping component of non-fullerene acceptors) have attracted much attention as components of organic solar cells .

作用機序

Target of Action

Tert-butyl 3-iodopropanoate is a chemical compound used primarily as a reagent in organic synthesis . The primary targets of this compound are other organic compounds that it reacts with during synthesis .

Mode of Action

The compound interacts with its targets through chemical reactions, specifically esterification . In these reactions, the this compound molecule donates an iodine atom to the target molecule, facilitating the formation of new bonds and the synthesis of new compounds .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific reactions it is used in. As a reagent in organic synthesis, it can be involved in a wide variety of pathways, each leading to the production of different organic compounds .

Pharmacokinetics

Its bioavailability would depend on factors such as its concentration, the specific reaction conditions, and the nature of the other compounds present .

Result of Action

The result of this compound’s action is the synthesis of new organic compounds . The exact molecular and cellular effects would depend on the specific compounds being synthesized and their subsequent interactions with biological systems.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of other compounds, and the specific reaction conditions . For example, it is typically stored at a temperature of 4°C to maintain its stability .

特性

IUPAC Name |

tert-butyl 3-iodopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13IO2/c1-7(2,3)10-6(9)4-5-8/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILNHUAOFIUFOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide](/img/structure/B2923720.png)

![1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B2923723.png)

![N-(4-fluorophenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![2-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2923727.png)

![Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-fluoroquinoline-2-carboxylate](/img/structure/B2923733.png)

![Methyl 4-[[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]carbamoyl]benzoate](/img/structure/B2923738.png)